Eleutheroside D
Overview
Description
Mechanism of Action
Eleutheroside D is a bioactive lignan isolated from the root of Eleutherococcus senticosus, also known as Siberian Ginseng . This compound has been found to exhibit anti-inflammatory and hypoglycemic activities .
Target of Action
This compound has been shown to have a protective effect against myocardial ischemic-reperfusion injury (IRI) in isolated rats . This suggests that the compound’s primary targets may be related to the cardiovascular system, particularly the myocardium.
Mode of Action
It is known that this compound interacts with its targets in a way that results in anti-inflammatory and hypoglycemic effects . The compound’s anti-inflammatory activity may be due to its ability to modulate the immune response, while its hypoglycemic activity could be related to its interaction with insulin receptors or other components of the glucose metabolism pathway.
Biochemical Pathways
This compound is thought to affect several biochemical pathways. For instance, it has been suggested that the compound plays a role in insulin resistance, apoptosis, and inflammation pathways . Additionally, this compound is believed to be involved in steroid hormone biosynthesis and arachidonic acid metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and blood glucose levels . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the geographical distribution and climate of the regions where Eleutherococcus senticosus grows can affect the concentration of this compound in the plant . Furthermore, the compound’s action may be influenced by the individual’s physiological state, such as their metabolic rate and immune status.
Biochemical Analysis
Biochemical Properties
Eleutheroside D plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its potential neuroprotective effects . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD), enhancing its antioxidant capacity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced apoptosis by upregulating the expression of antioxidant enzymes . It also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its anti-inflammatory and cytoprotective properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits MAO-B, leading to increased levels of neurotransmitters . It also activates the Nrf2 pathway, resulting in the upregulation of antioxidant enzymes such as SOD and catalase . Additionally, this compound modulates the expression of genes involved in inflammation and apoptosis, thereby exerting its anti-inflammatory and cytoprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions such as high temperatures and prolonged exposure to light . Long-term studies have demonstrated that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . This modulation can lead to improved metabolic profiles, making this compound a potential candidate for managing metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring that this compound reaches its site of action .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be transported to the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eleutheroside D involves the coupling of sinapyl alcohol and glucose, catalyzed by glucosyltransferase . The process begins with the conversion of ferulic acid into sinapyl alcohol through a series of reduction reactions . The final step involves the coupling of sinapyl alcohol with glucose to form this compound .
Industrial Production Methods: Industrial production of this compound is primarily achieved through biotechnological means. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established to optimize the accumulation of biomass and secondary metabolites . Pilot-scale cultures have also been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Eleutheroside D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives where functional groups are added or replaced .
Scientific Research Applications
Eleutheroside D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycoside synthesis and reactions . In biology, it is studied for its adaptogenic properties, which help the body resist stress . In medicine, this compound is researched for its potential anti-inflammatory, anti-tumor, and immunomodulatory effects . Industrially, it is used in the production of dietary supplements and herbal medicines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Eleutheroside D include Eleutheroside B, Eleutheroside E, and syringin . These compounds are also phenylpropanoid glycosides found in Eleutherococcus species .
Uniqueness: This compound is unique due to its specific molecular structure and its potent pharmacological activities . While Eleutheroside E is its optical isomer, this compound has distinct biological effects and is considered one of the most active compounds in the eleutheroside family .
Properties
CAS No. |
79484-75-6 |
---|---|
Molecular Formula |
C34H46O18 |
Molecular Weight |
742.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1 |
InChI Key |
FFDULTAFAQRACT-FQWBPGEQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
melting_point |
269 - 270 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Eleutheroside D and how is it purified?
A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .
Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?
A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.
Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?
A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:
- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.
- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.
- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.
Q4: How can I rapidly identify this compound in a complex plant extract?
A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.
Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?
A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.
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